イソアロリトコール酸

概要

説明

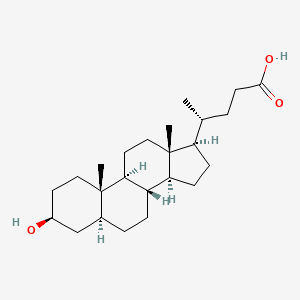

イソアロリルチコール酸は、3β-ヒドロキシ-5α-コラン酸としても知られており、胆汁酸誘導体です。胆汁酸は、主に哺乳類の胆汁中に見られるステロイド酸です。 イソアロリルチコール酸はリトコール酸の代謝産物であり、T細胞の調節、特に調節性T細胞(Tregs)の分化を促進することに重要な役割を果たしています .

科学的研究の応用

Isoallolithocholic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other bile acid derivatives.

Biology: Plays a role in the regulation of T cells, particularly in enhancing the differentiation of regulatory T cells (Tregs).

Medicine: Investigated for its potential therapeutic effects in autoimmune diseases due to its ability to modulate immune responses.

Industry: Used in the production of pharmaceuticals and as a research tool in studying bile acid metabolism

作用機序

イソアロリルチコール酸は、調節性T細胞(Tregs)の分化を促進することによって効果を発揮します。転写因子フォークヘッドボックスP3(Foxp3)のプロモーター領域における許容クロマチン構造の形成を促進します。 このプロセスには、神経成長因子IB(Nr4a1)の核ホルモン受容体が関与しており、Tregsの分化と機能に重要な役割を果たしています .

類似の化合物:

リトコール酸: イソアロリルチコール酸が誘導される母化合物。

アロイルソリトコール酸: 類似の特性を持つ別の胆汁酸誘導体。

3-オキソリトコール酸: イソアロリルチコール酸への微生物変換における前駆体

独自性: イソアロリルチコール酸は、調節性T細胞(Tregs)の分化を促進するという特異的な役割により、独自性があります。 この特性により、免疫調節関連の研究や自己免疫疾患における潜在的な治療用途に特に価値があります .

生化学分析

Biochemical Properties

Isoallolithocholic acid plays a crucial role in biochemical reactions within the gut. It is produced by the action of specific gut bacteria, such as Parabacteroides merdae and Odoribacter laneus, which possess enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of primary bile acids into isoallolithocholic acid. The compound interacts with various biomolecules, including gut microbiota, and exhibits antimicrobial properties, particularly against gram-positive pathogens like Clostridium difficile .

Cellular Effects

Isoallolithocholic acid influences various cellular processes, particularly within the gut. It has been shown to inhibit the growth of harmful bacteria, thereby promoting a healthy gut microbiome . This compound also impacts cell signaling pathways and gene expression related to immune responses and inflammation. By modulating these pathways, isoallolithocholic acid helps maintain gut homeostasis and supports overall health .

Molecular Mechanism

At the molecular level, isoallolithocholic acid exerts its effects through specific binding interactions with bacterial enzymes and receptors. It inhibits the growth of gram-positive pathogens by disrupting their cell membranes and interfering with their metabolic processes . Additionally, isoallolithocholic acid modulates gene expression in gut epithelial cells, enhancing their ability to respond to infections and maintain barrier integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoallolithocholic acid have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and the presence of other bile acids . Long-term studies have shown that isoallolithocholic acid can sustain its antimicrobial properties and support gut health over extended periods .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of isoallolithocholic acid vary with different dosages. At low doses, it effectively inhibits the growth of harmful bacteria without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of gut microbiota balance and negative impacts on liver function . It is crucial to determine the optimal dosage to maximize the benefits while minimizing any adverse effects.

Metabolic Pathways

Isoallolithocholic acid is involved in several metabolic pathways within the gut. It is produced through the enzymatic conversion of primary bile acids by gut bacteria . This process involves enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, which play key roles in bile acid metabolism . Isoallolithocholic acid can also influence metabolic flux and metabolite levels, contributing to the overall metabolic balance in the gut .

Transport and Distribution

Within cells and tissues, isoallolithocholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the gut, where it exerts its beneficial effects. The compound’s distribution is influenced by factors such as bile acid transporters and the presence of other bile acids .

Subcellular Localization

Isoallolithocholic acid is primarily localized within the gut, where it interacts with gut epithelial cells and microbiota . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that isoallolithocholic acid reaches specific compartments or organelles within the gut cells, optimizing its antimicrobial and health-promoting effects.

準備方法

合成経路と反応条件: イソアロリルチコール酸は、一連の化学反応によってリトコール酸から合成できます。主要な合成経路には、3β位におけるリトコール酸のヒドロキシル化が含まれます。 このプロセスは通常、所望の立体化学を達成するために特定の触媒と制御された反応条件を必要とします .

工業生産方法: イソアロリルチコール酸の工業生産には、リトコール酸の微生物変換が含まれます。特定の腸内細菌株を使用して、酵素反応によってリトコール酸をイソアロリルチコール酸に変換します。 この方法は、その効率性と大規模な化合物生産能力により有利です .

化学反応の分析

反応の種類: イソアロリルチコール酸は、以下を含むさまざまな化学反応を起こします。

酸化: 3β位におけるヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化できます。

還元: 化合物は、異なる立体異性体を形成するように還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物:

酸化: 3-ケト誘導体の形成。

還元: 異なる立体異性体の形成。

置換: さまざまな置換誘導体の形成.

4. 科学研究への応用

イソアロリルチコール酸には、いくつかの科学研究への応用があります。

化学: 他の胆汁酸誘導体の合成における前駆体として使用されます。

生物学: T細胞の調節、特に調節性T細胞(Tregs)の分化を促進することに役割を果たしています。

医学: 免疫応答を調節する能力により、自己免疫疾患における潜在的な治療効果について調査されています。

類似化合物との比較

Lithocholic Acid: The parent compound from which isoallolithocholic acid is derived.

Alloisolithocholic Acid: Another bile acid derivative with similar properties.

3-Oxo Lithocholic Acid: A precursor in the microbial transformation to isoallolithocholic acid

Uniqueness: Isoallolithocholic acid is unique due to its specific role in enhancing the differentiation of regulatory T cells (Tregs). This property makes it particularly valuable in research related to immune modulation and potential therapeutic applications in autoimmune diseases .

特性

IUPAC Name |

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-XBESLWPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309974 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2276-93-9 | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3β-Hydroxy-5α-cholanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoallolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

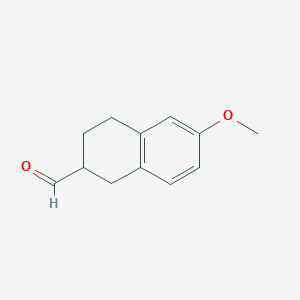

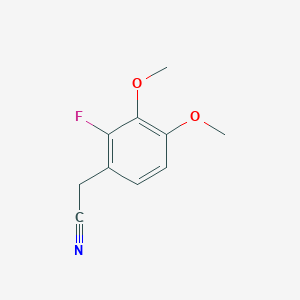

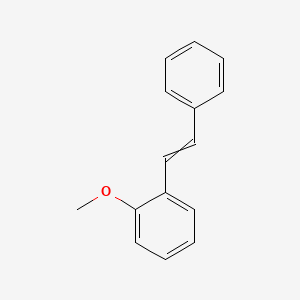

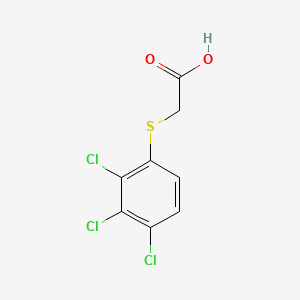

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

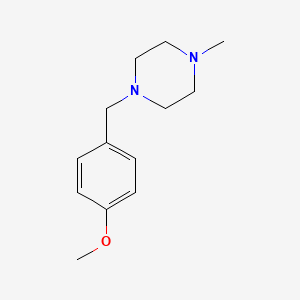

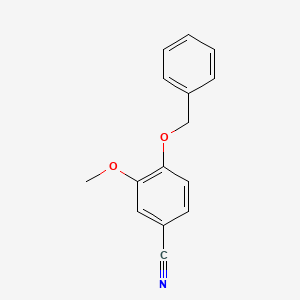

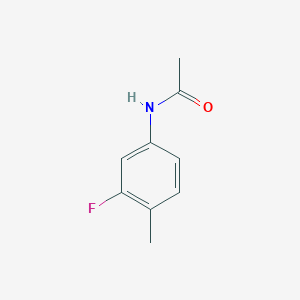

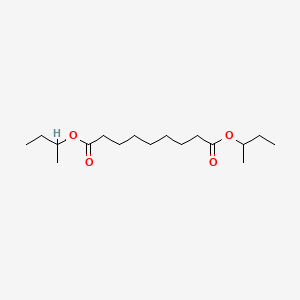

Feasible Synthetic Routes

Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?

A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.

Q2: How does isoalloLCA influence the immune system?

A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].

Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?

A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.

Q4: Which bacteria are responsible for producing isoalloLCA in the gut?

A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].

Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?

A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.

Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?

A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.

Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?

A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate](/img/structure/B1614775.png)

![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)